Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI)
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Overview
Description
Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) is an organic compound with the molecular formula C5H8FNO4. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with a fluorine atom and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) typically involves the esterification of 2-Fluoro-2-nitropropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester .
Industrial Production Methods
In an industrial setting, the production of Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain targets, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2,2-dinitroethyl esters: These compounds have similar structural features but contain an additional nitro group, which can influence their reactivity and stability.
2-Fluoro-2-nitropropanoic acid: The parent acid of the ester, which lacks the ethyl group, resulting in different physical and chemical properties.
Uniqueness
Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) is unique due to its combination of a fluorine atom and a nitro group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
140427-78-7 |
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Molecular Formula |
C5H8FNO4 |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-nitropropanoate |
InChI |
InChI=1S/C5H8FNO4/c1-3-11-4(8)5(2,6)7(9)10/h3H2,1-2H3 |
InChI Key |
RSLKHIZLGFMDPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)([N+](=O)[O-])F |
Canonical SMILES |
CCOC(=O)C(C)([N+](=O)[O-])F |
Synonyms |
Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) |
Origin of Product |
United States |
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